molecular formula C5H3BrO3 B040272 5-Bromofuran-2-carboxylic acid CAS No. 585-70-6

5-Bromofuran-2-carboxylic acid

Cat. No. B040272
CAS RN: 585-70-6
M. Wt: 190.98 g/mol
InChI Key: YVTQHZDUDUCGRD-UHFFFAOYSA-N
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Description

5-Bromofuran-2-carboxylic acid is a chemical compound used in various synthetic processes. It is a derivative of furan, a heterocyclic organic compound.

Synthesis Analysis

  • A synthesis method starting from 5-bromobenzofuran-2-carboxylic acid involves consecutive reactions including NaBH4 reduction followed by iodination of the resulting alcohol (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Molecular Structure Analysis

  • Detailed molecular structure analysis often involves spectroscopic methods like FT-IR and FT-Raman, as seen in studies of similar compounds (Karabacak & Kurt, 2009).

Chemical Reactions and Properties

  • 5-Bromofuran-2-carboxylic acid is used as a starting material or intermediate in various chemical reactions, including the synthesis of novel compounds with potential antimicrobial activities (Sanjeeva et al., 2021).
  • Its derivatives are explored for different applications, indicating a broad range of chemical reactivity and utility in synthesis.

Physical Properties Analysis

  • The physical properties of such compounds are typically characterized using techniques like X-ray crystallography, as done for similar bromine-containing heterocyclic compounds (Wang & Dong, 2009).

Chemical Properties Analysis

  • The chemical properties are closely related to the compound's reactivity in various chemical reactions, such as the formation of novel derivatives with different functional groups (Sanjeeva et al., 2021).
  • It's important to note that specific chemical properties can vary depending on the derivative or reaction conditions.

Scientific Research Applications

  • Palladium-Catalyzed Direct Arylation : Methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate, derivatives of 5-BF2CA, are used in palladium-catalyzed direct arylation of heteroaromatics for synthesizing biheteroaryls. This process is valuable in organic chemistry for creating complex molecular structures (Fu, Zhao, Bruneau, & Doucet, 2012).

  • Antibacterial Properties : New S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiols show potential as broad-spectrum antibiotics, competing with kanamycin against gram-positive and gram-negative microorganisms (2020).

  • Antimicrobial Activity : 5-Bromobenzofuranyl aryl ureas and carbamates, synthesized from 5-BF2CA, demonstrate potential antimicrobial activity (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).

  • Synthesis of Modified Pyrethrins : An improved method for preparing 5-benzyl(3-furyl)carbinol, crucial for the preparation of modified pyrethrins, uses accessible furan compounds in a five-step synthesis process (Belen’kii, Gromova, & Gol'dfarb, 1978).

  • Fluorescent Labeling of Biomolecules : The modular and efficient synthesis of 5-(hetero)arylfuran C-2'-deoxyribonucleosides from 5-BF2CA possess interesting fluorescence properties, useful for fluorescent labeling of biomolecules (Bárta, Slavětínská, Klepetářová, & Hocek, 2010).

  • Spasmolytic Effects : Novel thiophene-based derivatives of 5-bromothiophene-2-carboxylic acid show potential good spasmolytic effects, demonstrating both structural and electronic properties (Rasool et al., 2020).

  • Production of 5-Hydroxymethylfurfural (5-HMF) : Concentrated aqueous solutions of carboxylic acids, like formic, acetic, or lactic acids, can produce 5-HMF from carbohydrates, with significant yields (Souza, Yu, Rataboul, & Essayem, 2012).

  • Synthesis of Phosphonates and Alkenes : 5-(1-Haloethyl)furan-2-carboxylic acid derivatives react with sodium dialkyl phosphite and tri-alkyl phosphite to form phosphonates and alkenes (Pevzner, 2004).

  • Electrocatalytic Carboxylation : Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid produces 6-aminonicotinic acid, showcasing a sustainable approach (Feng, Huang, Liu, & Wang, 2010).

Safety And Hazards

5-Bromofuran-2-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 5-Bromofuran-2-carboxylic acid research could involve exploring its potential applications in various fields. For instance, furan platform chemicals, which include 5-Bromofuran-2-carboxylic acid, are being explored for their potential uses beyond fuels and plastics .

properties

IUPAC Name

5-bromofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3BrO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTQHZDUDUCGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO3
Source PubChem
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DSSTOX Substance ID

DTXSID40207218
Record name 5-Bromo-2-furanecarboxylic acid
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Molecular Weight

190.98 g/mol
Source PubChem
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Physical Description

White to cream flakes; [Acros Organics MSDS]
Record name 5-Bromo-2-furancarboxylic acid
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Product Name

5-Bromofuran-2-carboxylic acid

CAS RN

585-70-6
Record name 5-Bromo-2-furancarboxylic acid
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Record name 5-Bromo-2-furanecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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